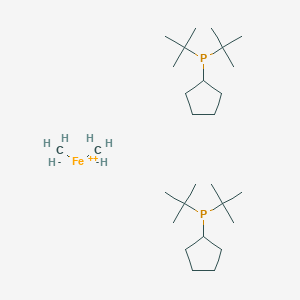
Carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+) is a complex organometallic compound It is known for its unique structure, which includes a carbanide group, a ditert-butyl(cyclopentyl)phosphane ligand, and an iron(2+) center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+) typically involves the reaction of iron(2+) salts with ditert-butyl(cyclopentyl)phosphane ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iron.
Reduction: It can be reduced to lower oxidation states or to form iron(0) complexes.
Substitution: Ligand exchange reactions can occur, where the ditert-butyl(cyclopentyl)phosphane ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other phosphane ligands or nitrogen-based ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(3+) complexes, while reduction may produce iron(0) complexes. Substitution reactions result in new iron complexes with different ligands.
Aplicaciones Científicas De Investigación
Carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and bioinorganic chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, as well as in materials science for the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+) involves its interaction with various molecular targets and pathways. The iron center can undergo redox reactions, facilitating electron transfer processes. The phosphane ligand can stabilize the iron center and modulate its reactivity. These interactions enable the compound to act as a catalyst in various chemical reactions, promoting the formation of desired products.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-Bis(di-tert-butylphosphino)ferrocene palladium dichloride
- Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II)
Uniqueness
Carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+) is unique due to its specific combination of ligands and metal center. The presence of the carbanide group and the ditert-butyl(cyclopentyl)phosphane ligand imparts distinct reactivity and stability to the compound, making it suitable for specialized applications in catalysis and synthesis.
Propiedades
Fórmula molecular |
C28H60FeP2 |
|---|---|
Peso molecular |
514.6 g/mol |
Nombre IUPAC |
carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+) |
InChI |
InChI=1S/2C13H27P.2CH3.Fe/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;;;/h2*11H,7-10H2,1-6H3;2*1H3;/q;;2*-1;+2 |
Clave InChI |
OSQMFYRLKISOLY-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[CH3-].CC(C)(C)P(C1CCCC1)C(C)(C)C.CC(C)(C)P(C1CCCC1)C(C)(C)C.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















